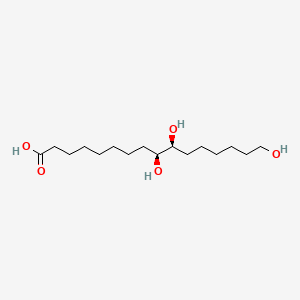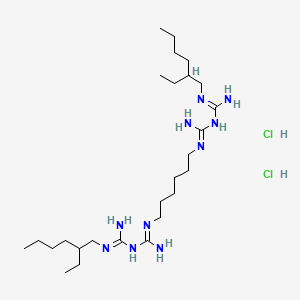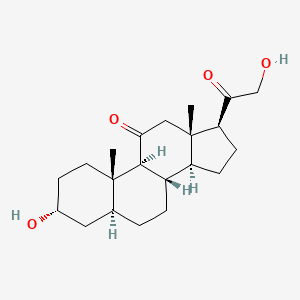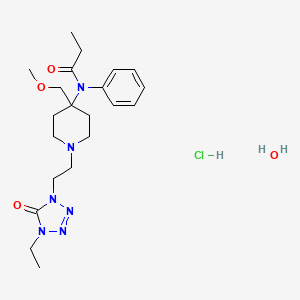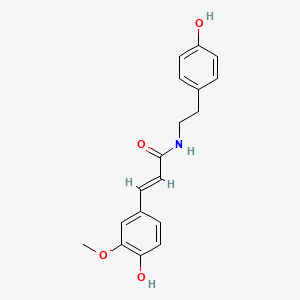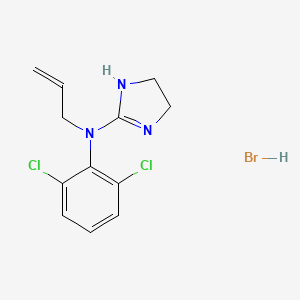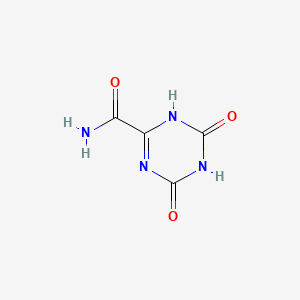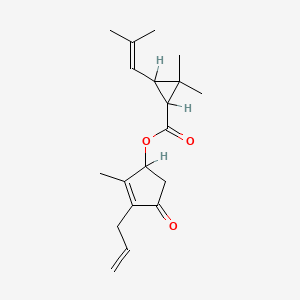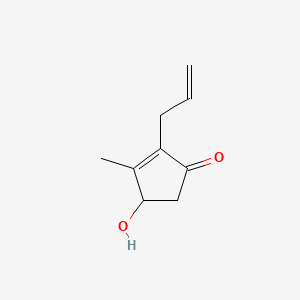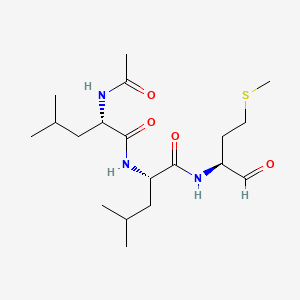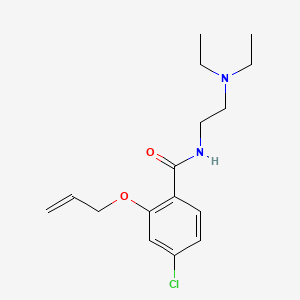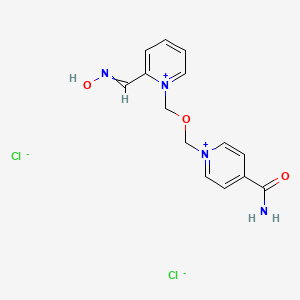
氯化阿索肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Asoxime (氯化物) 在科学研究中有着广泛的应用:
作用机制
Asoxime (氯化物) 的作用机制涉及肟阴离子对有机磷酸酯-乙酰胆碱酯酶共轭物的亲核攻击 . 这种反应打破了有机磷酸酯与酶之间的键,从而重新激活乙酰胆碱酯酶。 重新激活的酶随后可以水解乙酰胆碱,恢复正常的 нервных функций . Asoxime (氯化物) 的分子靶标是有机磷酸酯抑制的乙酰胆碱酯酶,主要途径是这些酶的重新激活 .
生化分析
Biochemical Properties
Asoxime chloride interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine, which can disrupt numerous biological functions. Asoxime chloride reactivates AChE through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .
Cellular Effects
In the context of organophosphate poisoning, Asoxime chloride helps to restore normal cellular function by reactivating AChE. This reactivation process reduces the over-stimulation of cholinergic receptors caused by the accumulation of acetylcholine, thereby alleviating the symptoms of poisoning .
Molecular Mechanism
The molecular mechanism of Asoxime chloride involves its interaction with AChE. Specifically, Asoxime chloride functions as an AChE reactivator through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates. This reactivation process enables AChE to resume its role in hydrolyzing acetylcholine, thus mitigating the effects of organophosphate poisoning .
Metabolic Pathways
Asoxime chloride is involved in the metabolic pathway related to the breakdown of acetylcholine. By reactivating AChE, Asoxime chloride helps to restore the normal metabolic flux of acetylcholine in the body .
准备方法
Asoxime (氯化物) 的合成涉及羟胺与醛或酮反应形成肟 . 肟合成的经典方法包括用羟胺处理羰基化合物。 此外,肟可以通过硝基烯烃的还原从非羰基化合物中衍生出来 . 工业生产方法通常涉及通过将结晶形式直接溶解在水性缓冲液中来创建 Asoxime (氯化物) 的水性溶液,避免使用有机溶剂 .
化学反应分析
Asoxime (氯化物) 经历了几种类型的化学反应,包括:
亲核攻击: Asoxime (氯化物) 中的肟阴离子对有机磷酸酯-乙酰胆碱酯酶共轭物进行亲核攻击,重新激活酶.
取代反应: 该化合物可以参与取代反应,其中肟基取代分子中的其他官能团。
这些反应中常用的试剂和条件包括羟胺、醛、酮和硝基烯烃,在各种 pH 条件下 . 从这些反应形成的主要产物通常是重新激活的乙酰胆碱酯酶以及相应的醛或酮 .
相似化合物的比较
Asoxime (氯化物) 与其他类似化合物(如解磷定、毒扁豆碱、三甲肟和甲氧肟)进行比较 . 这些化合物也是肟类乙酰胆碱酯酶复活剂,用于治疗有机磷酸酯中毒。 Asoxime (氯化物) 在结构上是独特的,它是一种不对称的双吡啶鎓醛肟,这使其与其他一些肟相比具有更高的重新激活乙酰胆碱酯酶的功效 . 相似的化合物包括:
- 解磷定
- 毒扁豆碱
- 三甲肟
- 甲氧肟
Asoxime (氯化物) 因其更高的重新激活潜力及其抵抗老化的能力而脱颖而出,使其在某些有机磷酸酯中毒情况下成为更有效的解毒剂 .
属性
CAS 编号 |
34433-31-3 |
|---|---|
分子式 |
C14H16Cl2N4O3 |
分子量 |
359.2 g/mol |
IUPAC 名称 |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI 键 |
QELSIJXWEROXOE-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
手性 SMILES |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
规范 SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



